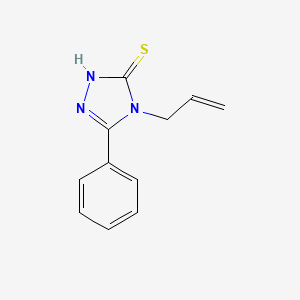

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Descripción

Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Medicinal Chemistry and Organic Synthesis

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its versatile binding properties, including hydrogen bonding capacity, dipole character, and rigidity, which allow it to interact with high affinity to various biological receptors. nih.gov The stability of the triazole ring makes it a reliable core for developing therapeutic agents. nih.gov Consequently, this structural motif is integral to a wide array of clinically approved drugs with diverse therapeutic applications. mdpi.comlifechemicals.com

The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netfrontiersin.org For instance, drugs like Fluconazole and Itraconazole are well-established antifungal agents built upon the 1,2,4-triazole framework. frontiersin.orgnih.gov Others include the antiviral drug Ribavirin and the anticancer agent Letrozole. mdpi.com The search for novel compounds to address the rise of drug-resistant pathogens is a significant driver of research into new 1,2,4-triazole derivatives. mdpi.comnih.gov

In the realm of organic synthesis, 1,2,4-triazoles are valuable intermediates and building blocks. lifechemicals.com Their synthesis has been the subject of extensive research, with numerous methods developed to create substituted triazoles. researchgate.netfrontiersin.orgisres.org These methods often involve the cyclization of precursors like thiosemicarbazides or the use of modern catalytic systems. isres.orgmdpi.com The adaptability of the triazole core allows for the synthesis of complex molecular architectures, including fused heterocyclic systems like 1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles, which also exhibit significant pharmacological activities. growingscience.com Beyond medicine, 1,2,4-triazole derivatives find applications as corrosion inhibitors, ionic liquids, and in materials science. nih.govlifechemicals.com

Overview of Research Trajectories for 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and Related Analogues

Research focusing on the 5-phenyl-4H-1,2,4-triazole-3-thiol scaffold has primarily explored the impact of different substituents at the 4-position on the molecule's biological activity. The core structure, often synthesized from precursors like benzoic acid hydrazide and carbon disulfide, serves as a platform for creating diverse analogues. istanbul.edu.trdergipark.org.tr

A key research trajectory involves the synthesis of Schiff bases by reacting the amino group of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes. nih.govnih.gov These Schiff bases have been investigated for a range of biological activities. For example, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol was synthesized and screened for antimicrobial properties. nih.gov The findings indicated that several of these derivatives exhibited potent antifungal activity against Microsporum gypseum and strong antibacterial activity against Staphylococcus aureus, in some cases exceeding the efficacy of standard drugs like ketoconazole (B1673606) and streptomycin. nih.gov Another study found that Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed significant antianxiety and antidepressant activities in animal models. nih.gov

Another significant avenue of research has been the synthesis of various N-substituted derivatives to evaluate their antimicrobial potential. One study reported that an N-allyl derivative of 5-phenyl-4H-1,2,4-triazole-3-thione displayed the highest antimycobacterial activity among the tested compounds against both non-pathogenic and pathogenic strains of Mycobacterium. mdpi.com This same N-allyl compound also demonstrated a broad spectrum of antibacterial activity against other bacterial strains. mdpi.com This highlights the importance of the allyl group at the N-4 position for enhancing antimicrobial efficacy.

Further modifications of the 4-position have included the introduction of anilino groups. Research on 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol has led to the synthesis of Mannich bases and sulfide (B99878) derivatives, which were subsequently tested for antibacterial activity. researchgate.net The results showed that Mannich bases with morpholine (B109124) and piperidine (B6355638) moieties had potent inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net

The collective research on these analogues indicates a clear trajectory focused on synthesizing and screening novel derivatives of the 5-phenyl-4H-1,2,4-triazole-3-thiol core to discover compounds with enhanced and specific biological activities, particularly in the antimicrobial and central nervous system therapeutic areas.

Interactive Data Table: Antimicrobial Activity of 5-phenyl-4H-1,2,4-triazole-3-thiol Analogues

This table summarizes the antimicrobial screening results for various derivatives.

| Compound Type | Derivative/Substituent | Target Organism | Activity Summary | Reference |

| Schiff Base | 4-(benzylideneamino) derivatives | Microsporum gypseum | Strong antifungal effects, some superior to ketoconazole. | nih.gov |

| Schiff Base | 4-(benzylideneamino) derivatives | Staphylococcus aureus | Strong antibacterial activity, some superior to streptomycin. | nih.gov |

| N-Substituted | N-allyl | Mycobacterium smegmatis | Higher activity than isoniazid (B1672263) standard. | mdpi.com |

| N-Substituted | N-allyl | Mycobacterium tuberculosis | Active against drug-resistant and susceptible strains. | mdpi.com |

| N-Substituted | N-allyl | S. aureus, K. pneumoniae, P. aeruginosa, E. coli | Broad-spectrum antibacterial activity. | mdpi.com |

| Mannich Base | 4-anilino derivatives with morpholine/piperidine | B. cereus, P. aeruginosa, E. coli | Potent inhibitory effect against all tested bacteria. | researchgate.net |

| Sulfide Derivative | 4-anilino derivatives | Bacillus cereus | Good activity. | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSZMYUZPQLFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971126 | |

| Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23714-53-6, 5575-41-7 | |

| Record name | 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23714-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Allyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Core 1,2,4-Triazole-3-thiol Scaffold Synthesis

The foundational step in producing the target compound and its analogues is the creation of the 5-phenyl-4H-1,2,4-triazole-3-thiol ring system. Two principal routes are commonly employed, starting from different precursors but both converging to form the stable triazole heterocycle.

Cyclization Reactions of Potassium Dithiocarbazinate with Hydrazine (B178648) Hydrate (B1144303)

A widely utilized and effective method for synthesizing the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate. nepjol.infonih.govdergipark.org.tr This pathway begins with the preparation of a benzoic acid hydrazide from an appropriate benzoic acid ester, such as methyl benzoate, by reacting it with hydrazine hydrate. nepjol.infodergipark.org.tr

The resulting benzoic acid hydrazide is then treated with carbon disulfide in the presence of a strong base, typically ethanolic potassium hydroxide, to yield the key intermediate, potassium dithiocarbazinate. nepjol.infonepjol.info This salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. nih.govresearchgate.net During this step, the reaction mixture typically changes color, and the evolution of hydrogen sulfide (B99878) gas is observed as the triazole ring forms. nepjol.info The final product, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is precipitated by acidifying the solution with a strong acid like hydrochloric acid. nepjol.info

Table 1: Key Intermediates in the Dithiocarbazinate Pathway

Approaches from Hydrazide and Isothiocyanate Intermediates

An alternative and versatile approach to the 1,2,4-triazole-3-thiol core involves the reaction of acid hydrazides with isothiocyanates. zsmu.edu.ua This method allows for the direct introduction of a substituent at the N-4 position. The synthesis begins by reacting an acid hydrazide, such as benzoic acid hydrazide, with an aryl or alkyl isothiocyanate to form a 1,4-substituted thiosemicarbazide (B42300) intermediate. mdpi.comnih.gov

This condensation reaction is typically carried out in a solvent like ethanol. nih.gov The subsequent step is an intramolecular cyclization of the thiosemicarbazide. This ring closure is promoted by heating the intermediate in a basic medium, such as an aqueous solution of sodium hydroxide. nih.govzsmu.edu.ua The basic conditions facilitate the dehydration and cyclization, yielding the desired 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol. nih.gov The specific substituent at the N-4 position is determined by the choice of the isothiocyanate used in the initial step.

Introduction of the Allyl Moiety at the N-4 Position

To synthesize the specific target compound, 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, an allyl group must be attached to the nitrogen atom at the 4-position of the triazole ring. This is typically achieved after the core triazole scaffold has been formed.

N-Alkylation Strategies Utilizing Allyl Halides in Basic Media

The introduction of the allyl group is accomplished via an N-alkylation reaction. This classic method involves reacting the precursor, 5-phenyl-4H-1,2,4-triazole-3-thiol (synthesized via the isothiocyanate route without the 4-amino group), with an allyl halide, such as allyl bromide or allyl chloride. The reaction is carried out in a basic medium. mdpi.com The base, for example, cesium carbonate or sodium hydroxide, deprotonates the nitrogen atom at the N-4 position of the triazole ring, creating a nucleophilic triazolate anion. mdpi.com This anion then attacks the electrophilic carbon of the allyl halide in a nucleophilic substitution reaction, forming the N-C bond and yielding this compound. nepjol.info This method is a common and efficient strategy for the N-alkylation of various triazole systems. nih.gov

Functionalization at the C-5 Phenyl Position and Other Sites

Further diversification of the core triazole structure can be achieved by modifying the substituents or by adding new functional groups. The synthesis of Schiff base derivatives is a prominent example of such functionalization.

Condensation Reactions for Schiff Base Derivative Synthesis

Schiff bases, or imines, are readily synthesized from the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold. nih.gov This reaction involves the condensation of the primary amino group at the N-4 position with an aldehyde or a ketone. nih.gov The reaction is typically performed by refluxing the triazole and the chosen aldehyde in an alcoholic solvent, often with a few drops of an acid catalyst like concentrated sulfuric acid or glacial acetic acid to facilitate the dehydration. nepjol.infonepjol.info

This reaction is highly versatile, as a wide variety of aromatic and heterocyclic aldehydes can be used, leading to a large library of Schiff base derivatives. mdpi.com The formation of the imine bond (N=CH) is confirmed by spectroscopic methods, such as the disappearance of the NH2 signals and the appearance of a characteristic N=CH signal in NMR spectra. nepjol.infodergipark.org.tr

Table 2: Examples of Aldehydes Used in Schiff Base Synthesis

S-Alkylation Reactions of the Thiol Group

The thiol (-SH) group at the C-3 position of the 1,2,4-triazole (B32235) ring is a primary site for functionalization due to the nucleophilicity of the sulfur atom. S-alkylation, the attachment of an alkyl group to the sulfur, is a common and effective strategy to introduce new functionalities. This reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks an electrophilic carbon atom of an alkylating agent. mdpi.com

The process is generally carried out in a basic medium, which facilitates the deprotonation of the thiol to form a more potent thiolate anion. Common bases used for this purpose include cesium carbonate (Cs₂CO₃). mdpi.commdpi.com The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com

A variety of alkylating agents can be employed, leading to a wide range of derivatives. These agents typically contain a halogen atom (e.g., bromine) that acts as a leaving group. Examples of successful S-alkylation reactions on related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol structures include:

Using Halogenated Acetals: Reaction with reagents like 2-bromo-1,1-diethoxyethane introduces a protected aldehyde functionality. mdpi.com

Using α-Haloketones: Reagents such as 2-bromo-1-phenylethanone are used to attach a phenacyl group, which can be further modified, for instance, by reduction of the ketone. mdpi.com

Using Unsaturated Halides: Allyl bromide and propargyl bromide can be used to introduce unsaturated moieties, providing sites for further chemical transformations. uzhnu.edu.ua

The table below summarizes representative S-alkylation reactions on 1,2,4-triazole-3-thiol cores.

| Starting Triazole Core | Alkylating Agent | Base/Solvent | Resulting S-Substituent | Reference |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cs₂CO₃ / DMF | -(CH₂)₂-CH(OEt)₂ | mdpi.com |

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃ / DMF | -CH₂-C(=O)-Ph | mdpi.com |

| 4-Phenyl-5-phenylamino-4H-1,2,4-triazole-3-thione | Allyl bromide | Not specified | -CH₂-CH=CH₂ | uzhnu.edu.ua |

| 4-Phenyl-5-phenylamino-4H-1,2,4-triazole-3-thione | Propargyl bromide | Not specified | -CH₂-C≡CH | uzhnu.edu.ua |

Mannich Reactions for Enhanced Functionalization

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located on heteroatoms. In the context of 1,2,4-triazole-3-thiol derivatives, this reaction is used to introduce N-Mannich bases, significantly increasing the structural complexity and providing avenues for new derivatives. nih.govmdpi.com The reaction involves the condensation of the triazole, formaldehyde (B43269), and a primary or secondary amine. mdpi.com

Generally, 5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones react with formaldehyde and an amine in an alcohol solvent to yield the corresponding N-aminomethyl derivatives. mdpi.com This functionalization typically occurs on one of the nitrogen atoms of the triazole ring. The choice of amine is broad, allowing for the incorporation of various cyclic and acyclic amino moieties. mdpi.comrsc.org

Commonly used amines for creating Mannich bases from triazole scaffolds include:

Thiomorpholine

Substituted piperazines mdpi.com

Primary aliphatic amines rsc.org

The resulting N-Mannich bases often exhibit distinct chemical properties compared to their precursors. mdpi.com The introduction of the aminomethyl group can be confirmed by spectroscopic methods, such as ¹H NMR, which shows characteristic sharp peaks for the methylene (B1212753) bridge protons (N-CH₂-N). mdpi.com

| Amine Component | Resulting Mannich Base Moiety | Reference |

| Piperidine | 2-(piperidin-1-ylmethyl) | mdpi.com |

| Morpholine | 2-(morpholinomethyl) | mdpi.com |

| Thiomorpholine | 2-(thiomorpholinomethyl) | mdpi.com |

| 1-Substituted Piperazines | 2-((4-substituted-piperazin-1-yl)methyl) | mdpi.com |

| Primary Aliphatic Amines | 2-((alkylamino)methyl) | rsc.org |

Strategies for Diverse Aromatic Substitutions at the C-5 Position

The synthesis typically begins with a substituted aromatic acid, which is converted to its corresponding hydrazide. mdpi.comnih.gov For instance, starting with substituted benzoic acids allows for the introduction of various functional groups onto the phenyl ring. bohrium.com This acid hydrazide is then reacted with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. dergipark.org.trresearchgate.net Subsequent cyclization of this intermediate with hydrazine hydrate yields the 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol, which can then be N-allylated to obtain the target scaffold. dergipark.org.tr

A more advanced and versatile method for achieving diversity at the C-5 position involves palladium-catalyzed cross-coupling reactions. nih.gov In this approach, a 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol derivative is first synthesized. The bromine atom serves as a handle for introducing a wide array of new aromatic or heteroaromatic groups via reactions like the Suzuki cross-coupling, which utilizes boronic acids as coupling partners. nih.gov This methodology provides a powerful platform for creating a large library of C-5 arylated derivatives from a single, common intermediate. nih.gov

| Starting Material (Precursor) | Key Reaction | Resulting C-5 Substituted Triazole | Reference |

| Substituted Benzoic Acid | Cyclization of derived dithiocarbazinate | 5-(Substituted-phenyl)-4H-1,2,4-triazole-3-thiol | bohrium.comdergipark.org.tr |

| Furan-2-carboxylic acid hydrazide | Cyclization of derived thiosemicarbazide | 5-(Furan-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazole | Suzuki cross-coupling with boronic acids | 3,5-bis(substituted-aryl)-4-alkyl-4H-1,2,4-triazole | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Allyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the atomic arrangement. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the spectroscopic data, particularly in different solvents. The thiol form is characterized by the presence of an S-H proton, while the thione form has an N-H proton.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl, allyl, and thiol groups.

Phenyl Protons: The five protons of the phenyl ring attached to the C5 position of the triazole ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.40 and 7.80 ppm. researchgate.netmdpi.com

Allyl Protons: The allyl group attached to the N4 position gives rise to three characteristic signals:

A doublet for the two methylene (B1212753) protons (-N-CH₂ -CH=CH₂) adjacent to the nitrogen atom.

A multiplet for the methine proton (-N-CH₂-CH =CH₂).

Two distinct signals (doublet of doublets) for the two terminal vinyl protons (-N-CH₂-CH=CH₂ ), due to their different magnetic environments (cis and trans).

Thiol Proton: The proton of the thiol group (S-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, often in the range of δ 13.0-14.6 ppm. ktu.edu.trnih.govchemicalbook.com This pronounced deshielding is characteristic of thiol protons on heterocyclic rings and is a key indicator of the thiol tautomer. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.40 - 7.80 | Multiplet (m) |

| Allyl -CH= | 5.85 - 6.05 | Multiplet (m) |

| Allyl =CH₂ (trans) | 5.15 - 5.30 | Doublet of Doublets (dd) |

| Allyl =CH₂ (cis) | 5.05 - 5.15 | Doublet of Doublets (dd) |

| Allyl -N-CH₂- | 4.50 - 4.70 | Doublet (d) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would display signals for the two distinct triazole ring carbons, the six phenyl carbons, and the three allyl carbons.

Triazole Carbons: The C3 (bearing the thiol group) and C5 (bearing the phenyl group) carbons of the triazole ring are expected to resonate at approximately δ 165-170 ppm and δ 150-155 ppm, respectively.

Phenyl Carbons: The phenyl group will show four signals: one for the ipso-carbon attached to the triazole ring and three others for the ortho, meta, and para carbons, appearing in the typical aromatic range of δ 125-135 ppm. mdpi.com

Allyl Carbons: The three carbons of the allyl group are expected in the aliphatic/alkenyl region. The -N-C H₂ carbon would appear around δ 45-50 ppm, the -C H= carbon around δ 130-135 ppm, and the terminal =C H₂ carbon around δ 117-120 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C-SH (C3) | 165.0 - 170.0 |

| Triazole C-Ph (C5) | 150.0 - 155.0 |

| Phenyl C (ipso) | 127.0 - 130.0 |

| Phenyl C-H (ortho, meta, para) | 125.0 - 135.0 |

| Allyl -CH= | 130.0 - 135.0 |

| Allyl =CH₂ | 117.0 - 120.0 |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HMQC/HMBC, ¹H-¹⁵N NMR)

While one-dimensional NMR provides fundamental data, 2D NMR techniques are crucial for definitive structural assignment by establishing connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the allyl group, confirming its structure. It would also show couplings between the ortho, meta, and para protons of the phenyl ring.

¹H-¹³C HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to unambiguously assign the signals for each CH, CH₂, and CH₃ group in the ¹³C NMR spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across the entire molecule by detecting long-range (2-3 bond) couplings between protons and carbons. For instance, a correlation between the methylene protons of the allyl group and the C3 and C5 carbons of the triazole ring would confirm the N4-substitution. Similarly, correlations from the ortho-protons of the phenyl ring to the C5 carbon would verify the phenyl group's position.

¹H-¹⁵N NMR: This technique could provide further insight into the electronic structure of the triazole ring by identifying the chemical shifts of the three distinct nitrogen atoms.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic bands for the thiol, C=N, C-H, and C=C bonds. The presence of thione-thiol tautomerism means that in the solid state, bands for both N-H and C=S groups (thione form) might be observed alongside or instead of the S-H band (thiol form). nih.gov

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol group. ktu.edu.trnih.gov

Aromatic & Alkenyl C-H Stretch: Absorptions for the aromatic and allyl C-H bonds are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene C-H bonds of the allyl group would show stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Stretch: Strong absorptions in the 1450-1620 cm⁻¹ region correspond to the C=N stretching of the triazole ring and the C=C stretching of the phenyl and allyl groups. ktu.edu.trnih.gov

N-H Stretch & C=S Stretch (Thione form): If the thione tautomer is present, a broad N-H stretching band may appear around 3100-3300 cm⁻¹ and characteristic thioamide bands (N-C=S) would be visible in the 1050-1290 cm⁻¹ range. nih.govmdpi.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Alkenyl C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium-Weak |

| S-H stretch (Thiol form) | 2550 - 2600 | Weak |

| C=N / C=C stretch | 1450 - 1620 | Strong-Medium |

| N-H stretch (Thione form) | 3100 - 3300 | Medium (Broad) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule. For this compound (C₁₁H₁₁N₃S), the calculated molecular weight is 217.07 g/mol .

The high-resolution mass spectrum (HRMS) should show the molecular ion peak (M⁺˙) at an m/z value corresponding to this calculated mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the following characteristic losses:

Loss of the allyl group: A significant peak corresponding to the loss of the C₃H₅ radical (41 Da), resulting in an [M - 41]⁺ fragment.

Loss of the SH group: Cleavage of the C-S bond could lead to the loss of an SH radical (33 Da), giving an [M - 33]⁺ fragment.

Formation of Phenyl Cation: A common fragment at m/z 77 corresponding to the stable phenyl cation (C₆H₅⁺).

Ring Fragmentation: Cleavage of the triazole ring itself can lead to various smaller fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For a compound like this compound, HRMS analysis, often using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), would be expected to yield a mass measurement that closely corresponds to its calculated theoretical mass. The difference between the measured mass and the calculated mass, expressed in parts per million (ppm), serves as a key indicator of confidence in the assigned molecular formula.

| Molecular Formula | Adduct | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|---|

| C₁₁H₁₁N₃S | [M+H]⁺ | 218.0746 | 218.0749 | 1.37 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. In the context of characterizing 1,2,4-triazole (B32235) derivatives, GC-MS provides information on the compound's volatility and thermal stability, as well as its fragmentation pattern upon electron impact ionization.

The retention time (RT) in the gas chromatogram is a characteristic property of the compound under specific analytical conditions (e.g., column type, temperature program). The subsequent mass spectrum provides a molecular fingerprint, showing the molecular ion (M⁺) and various fragment ions. The nature and position of substituents on the triazole ring significantly influence the chromatographic behavior. Studies have shown that compounds with a phenyl moiety at the C-5 position tend to exhibit a strong response in GC-MS analysis. However, the polarity of certain derivatives can sometimes complicate the analysis, potentially leading to broader peaks or the need for derivatization.

| Parameter | Observation | Interpretation |

|---|---|---|

| Retention Time (RT) | Variable (e.g., 15-25 min) | Depends on column polarity, temperature, and compound volatility. |

| Molecular Ion (M⁺) | Present, but intensity may vary | Confirms the molecular weight of the compound. |

| Key Fragment Ions (m/z) | Fragments corresponding to loss of allyl group, phenyl group, or cleavage of the triazole ring | Provides structural information based on fragmentation pathways. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds that may not be amenable to GC-MS. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it highly effective for determining the molecular weight of the parent compound. oup.com

For 1,2,4-triazole-3-thiol derivatives, ESI-MS is frequently used to confirm the mass of the synthesized product. mdpi.com The analysis of various 4-amino-4H-1,2,4-triazole-3-thiol derivatives by ESI-MS consistently shows the presence of a prominent [M+H]⁺ peak, confirming their respective molecular masses. mdpi.com The technique is sensitive and provides clear evidence of the target molecule's presence in a sample. mdpi.commdpi.com

| Molecular Formula | Calculated MW | Ion Observed | Observed m/z |

|---|---|---|---|

| C₁₁H₁₁N₃S | 217.29 | [M+H]⁺ | 218.1 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical procedure that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is used to verify the empirical formula of a synthesized compound and serves as a crucial checkpoint for its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the structural assignment and high purity of the compound. ktu.edu.trresearchgate.net Numerous studies on newly synthesized 1,2,4-triazole-3-thiol derivatives report elemental analysis data to confirm their structures. nih.govresearchgate.netmdpi.com

| Element | Calculated (%) | Found (%)* |

|---|---|---|

| Carbon (C) | 60.80 | 60.65 |

| Hydrogen (H) | 5.10 | 4.39 |

| Nitrogen (N) | 19.34 | 16.50 |

| Sulfur (S) | 14.76 | 12.42 |

*Note: "Found" values are representative data from a closely related analogue, 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, for illustrative purposes. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While obtaining suitable single crystals can be challenging, the resulting data is unparalleled in its detail. For example, the X-ray structural analysis of 4-Amino-5-indolyl-1,2,4-triazole-3-thione, a related triazole derivative, revealed its crystal system, space group, and precise unit cell dimensions, confirming the connectivity and tautomeric form of the molecule in the solid state. mdpi.com Such analyses have been crucial in confirming the thione tautomer as the more stable form in the solid state for many triazole-thiol compounds. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.0133(3) |

| b (Å) | 5.7894(2) |

| c (Å) | 17.0917(6) |

| α (°) | 90 |

| β (°) | 106.319(3) |

| γ (°) | 90 |

| Volume (ų) | 949.63(5) |

| Z (Molecules/unit cell) | 4 |

Chemical Reactivity and Transformation Pathways of 4 Allyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol

Thiol-Thione Tautomerism and its Chemical Implications

The 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol molecule can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a characteristic feature of many heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom within the ring. nih.govnih.gov Theoretical studies on similar 1,2,4-triazole-3-thione derivatives, including those with allyl substituents, suggest that the thione form is generally the more stable tautomer in the gas phase. nih.govresearchgate.net This preference is attributed to the greater thermodynamic stability of the C=S double bond within the delocalized π-system of the triazole ring compared to the S-H and C=N bonds of the thiol form.

Spectroscopic investigations, including FT-IR, Laser-Raman, NMR, and UV-vis, combined with quantum mechanical calculations, have been employed to study this tautomeric equilibrium in related 1,2,4-triazole (B32235) derivatives. science.gov The presence of both tautomers can be confirmed, and their relative populations are influenced by factors such as the nature of substituents, solvent polarity, and solid-state packing effects. The predominance of the thione tautomer has significant implications for the molecule's reactivity, as the exocyclic sulfur atom acts as a primary site for various chemical transformations.

Oxidation Reactions of the Thiol Group

The thiol group in this compound is susceptible to oxidation, leading to the formation of disulfides and, under more stringent conditions, sulfonic acids.

Formation of Disulfides and Sulfonic Acids

The oxidation of 1,2,4-triazole-3-thiols to their corresponding disulfides is a common and important transformation. This reaction can be achieved using a variety of oxidizing agents. A notable strategy for the synthesis of unsymmetrical disulfides involves the use of 1-chlorobenzotriazole as a selective reagent, which allows for the sequential reaction with two different thiols under mild conditions, resulting in high yields. mdpi.com While this method has been demonstrated for 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiols, the principle is applicable to other 1,2,4-triazole-3-thiols, including the title compound. The formation of a disulfide bond is a key structural motif in many biologically active molecules. mdpi.com

Further oxidation of the thiol or disulfide can lead to the formation of sulfonic acids. By reacting an aldehyde with sodium bisulfite, an α-hydroxy sulfonic acid can be obtained as a sodium salt. niscpr.res.in This reaction, while demonstrated for a different derivative, highlights a potential pathway for the introduction of a sulfonic acid moiety.

Reduction Chemistry of the Triazole Ring System

The 1,2,4-triazole ring is generally considered to be a stable aromatic system, making its reduction challenging. However, under specific conditions, the double bonds within the triazole ring can be reduced. Catalytic hydrogenation is a common method for the reduction of heterocyclic rings, although it often requires harsh conditions and can lead to the reduction of other functional groups present in the molecule.

The choice of reducing agent is critical for achieving selective transformations. Sodium borohydride (NaBH4) is a mild reducing agent typically used for the reduction of aldehydes and ketones and is generally not reactive enough to reduce the C=N bonds within a stable triazole ring. researchgate.netresearchgate.net More potent reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing a wider range of functional groups, including the C=N bonds in some heterocyclic systems. However, the high reactivity of LiAlH4 can also lead to the reduction of other susceptible groups, such as the allyl double bond. The regioselective reduction of ester groups on a 1,2,3-triazole ring using sodium borohydride has been reported, suggesting that the reactivity of the triazole ring can be influenced by its substituents. researchgate.net Specific studies on the reduction of the this compound ring system are limited, and the reaction conditions would need to be carefully optimized to achieve the desired transformation without affecting the allyl and phenyl groups.

Electrophilic and Nucleophilic Substitution Reactions on Allyl and Phenyl Moieties

The allyl and phenyl groups attached to the triazole ring provide additional sites for chemical modification through electrophilic and nucleophilic substitution reactions.

The allyl group at the 4-position offers a site for both electrophilic and nucleophilic attack. The double bond of the allyl group can undergo electrophilic addition reactions with halogens or other electrophiles. Additionally, the allylic position is activated for nucleophilic substitution reactions. The selectivity of nucleophilic attack on the terminal carbons of an allylic system can be influenced by the nature of the nucleophile and the catalyst used. researchgate.net

Derivatization via Condensation with Aldehydes and Ketones

While this compound itself does not have a primary amino group for direct condensation with aldehydes and ketones to form Schiff bases, its 4-amino analogue, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, readily undergoes such reactions. science.govktu.edu.trzsmu.edu.ua This reaction is a versatile method for introducing a wide variety of substituents onto the triazole scaffold. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems.

For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol reacts with various aromatic and heterocyclic aldehydes in the presence of an acid catalyst to yield the corresponding N-((4-((arylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)methanethiol derivatives. nih.gov

Table 1: Examples of Schiff Bases Derived from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

| Aldehyde | Resulting Schiff Base | Reference |

| Benzaldehyde | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| 4-Chlorobenzaldehyde | 4-((4-Chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| 4-Methoxybenzaldehyde | 4-((4-Methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Furfuraldehyde | 4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | science.gov |

| 2,4-Dichlorobenzaldehyde | 4-((2,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | science.gov |

Reactions Leading to Fused Heterocyclic Systems (e.g., Thiazolidinones)

The Schiff bases derived from the 4-amino analogue of the title compound are valuable precursors for the synthesis of fused heterocyclic systems, most notably thiazolidinones. The reaction of these Schiff bases with thioglycolic acid provides a straightforward route to 2-aryl-3-(5-phenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-4-yl)thiazolidin-4-ones. zsmu.edu.ua This cyclization reaction involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization with the elimination of a water molecule.

This synthetic strategy allows for the creation of a diverse library of thiazolidinone derivatives fused to the 1,2,4-triazole ring, which are of interest for their potential biological activities.

Furthermore, the reaction of 4-allyl-5-phenyl-1,2,4-triazole-3-thione with iodine leads to the formation of a mixture of fused heterocyclic systems, namely 6-iodomethyl-3-phenyl-5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole and 6-iodo-3-phenyl-6,7-dihydro-5H-1,2,4-triazolo[3,4-b]-1,3-thiazine, through an electrophilic iodocyclization reaction.

Applications of 4 Allyl 5 Phenyl 4h 1,2,4 Triazole 3 Thiol in Broader Chemical Research

Role as a Synthetic Intermediate in Organic Synthesis

4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a versatile synthetic intermediate utilized in the preparation of a wide array of heterocyclic compounds. The presence of the thiol group allows for various modifications, such as alkylation and acylation, leading to the formation of new derivatives with potentially enhanced biological or chemical properties. evitachem.com The triazole ring itself can be a scaffold for building more complex molecular architectures.

One common synthetic application is the use of this triazole as a precursor for the synthesis of Schiff bases. The amino group, which can be introduced at the 4-position of the triazole ring in related compounds, readily condenses with various aldehydes to form azomethine linkages (-N=CH-). These Schiff bases are important intermediates in their own right, serving as building blocks for the synthesis of other heterocyclic systems like thiazolidinones.

Furthermore, the thiol group can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate bifunctional reagents can lead to the formation of triazolothiadiazoles or other related fused-ring structures. These synthetic transformations highlight the role of this compound as a key starting material for generating molecular diversity.

Table 1: Examples of Synthetic Transformations of 1,2,4-Triazole-3-thiol Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various Aldehydes | Schiff Bases | ktu.edu.tr |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Thioglycolic acid | Thiazolidinone derivatives | ktu.edu.tr |

| 4-Allyl-5-substituted-4H-1,2,4-triazole-3-thiol | Alkyl/Aryl halides | S-substituted derivatives | brieflands.com |

| 1-(Picolinoyl)-4-allyl-thiosemicarbazides | Alkaline solution | 4-Allyl-5-(pyridin-2-yl)-4H- evitachem.comnih.govtriazole-3-thiol | brieflands.com |

Exploration in Materials Science for Novel Property Development (e.g., Electronic and Optical Properties)

The exploration of 1,2,4-triazole (B32235) derivatives in materials science is a growing field, with studies focusing on their potential electronic and nonlinear optical (NLO) properties. dntb.gov.ua While research directly on this compound is limited in this context, the broader class of triazole-containing compounds has shown promise. The nitrogen-rich triazole ring, combined with various substituents, can lead to molecules with interesting electronic characteristics.

Derivatives of 1,2,4-triazoles have been investigated for their NLO properties, which are crucial for applications in optoelectronics and photonics. dntb.gov.ua The NLO response of a molecule is related to its molecular structure, including the presence of donor-acceptor groups and extended π-conjugation. The phenyl group in this compound could potentially be functionalized to modulate these properties.

Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the NLO properties of novel triazole derivatives. dntb.gov.ua These studies help in understanding the structure-property relationships and in designing new materials with enhanced NLO activity. For instance, the introduction of different substituents on the phenyl ring or modification of the groups attached to the triazole core can significantly impact the hyperpolarizability of the molecule. dntb.gov.uanih.gov

Table 2: Calculated Nonlinear Optical Properties of a 1,2,4-Triazole Derivative (7c)

| Property | Value |

| Band Gap (eV) | 4.618 |

| Linear Polarizability (x 10⁻²³ esu) | 4.195 |

| First Hyperpolarizability (x 10⁻³⁰ esu) | 6.317 |

| Second Hyperpolarizability (x 10⁻³⁵ esu) | 4.314 |

| Data for compound 7c from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, indicating the potential for NLO applications in this class of compounds. dntb.gov.ua |

Coordination Chemistry with Transition Metal Ions

1,2,4-Triazole-3-thiol derivatives are excellent ligands for the coordination of transition metal ions due to the presence of multiple donor atoms, specifically the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group. nih.gov These compounds can act as bidentate or even polydentate ligands, forming stable complexes with a variety of metal ions.

The coordination behavior of these ligands is influenced by the tautomeric forms they can adopt, namely the thione and thiol forms. In the thione form, the sulfur atom and a nitrogen atom from the triazole ring can coordinate to the metal center. In the thiol form, the deprotonated sulfur atom and a nitrogen atom are typically involved in coordination.

Studies on the coordination chemistry of similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have shown the formation of complexes with transition metals such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govresearchgate.net The resulting metal complexes often exhibit interesting geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand. The spectral and magnetic properties of these complexes provide insights into their structure and bonding.

Table 3: Examples of Transition Metal Complexes with 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol

| Metal Ion | Proposed Geometry | Reference |

| Ni(II) | Tetrahedral | nih.govresearchgate.net |

| Cu(II) | Square Planar | nih.govresearchgate.net |

| Zn(II) | Tetrahedral | nih.govresearchgate.net |

| Cd(II) | Tetrahedral | nih.govresearchgate.net |

| Sn(II) | Tetrahedral | nih.govresearchgate.net |

Potential in Agrochemical Research (e.g., Pesticide Intermediates)

The 1,2,4-triazole ring is a key structural motif in many commercially successful agrochemicals, particularly fungicides. mdpi.com This has spurred research into new triazole derivatives with potential applications as pesticides. While direct studies on the agrochemical potential of this compound are not extensively documented, its structural features suggest it could serve as a valuable intermediate in the synthesis of new agrochemically active compounds.

The biological activity of triazole-based agrochemicals is often linked to their ability to inhibit specific enzymes in target organisms. The substituents on the triazole ring play a crucial role in determining the efficacy and selectivity of these compounds. The allyl and phenyl groups in this compound offer sites for further chemical modification to optimize biological activity.

Research in this area often involves the synthesis of a library of related compounds followed by screening for their herbicidal, fungicidal, or insecticidal properties. The versatility of this compound as a synthetic intermediate makes it a suitable starting point for such investigations.

Concluding Remarks and Future Research Directions

Summary of Key Research Advancements

Research into 4,5-disubstituted-1,2,4-triazole-3-thiols, the structural class that includes 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol, has revealed a wide spectrum of pharmacological activities. Synthetic chemistry efforts have successfully produced a variety of analogs by modifying substituents at the N-4 and C-5 positions of the triazole ring. scirp.orgresearchgate.net

These derivatives have been extensively evaluated for a range of biological effects, demonstrating significant potential as:

Antimicrobial Agents: Many compounds within this class have shown potent activity against various bacterial and fungal strains. scirp.orgscirp.orgmdpi.com

Anticancer Agents: The 1,2,4-triazole (B32235) scaffold is a key component in several anticancer drugs, and newly synthesized derivatives continue to show promise against various cancer cell lines. nih.govresearchgate.net

Anticonvulsants: Certain derivatives have been identified as having significant anticonvulsant properties in preclinical models. nih.gov

Antioxidants: The ability to scavenge free radicals is another important biological activity observed in this class of compounds. scirp.orgzsmu.edu.ua

The thione/thiol group at the C-3 position is a particularly important feature, as it allows for further chemical modifications and often enhances the biological potency of the molecule. researchgate.net The collective findings underscore the therapeutic potential of the 4,5-disubstituted-1,2,4-triazole-3-thiol framework as a versatile platform for drug discovery.

Challenges and Opportunities in 1,2,4-Triazole Chemistry

Despite the successes, the field of 1,2,4-triazole chemistry faces several challenges that also present significant opportunities for innovation.

Challenges:

Drug Resistance: A primary challenge in antimicrobial and anticancer therapy is the emergence of drug-resistant strains and tumors. This necessitates the continuous development of novel triazole derivatives that can overcome existing resistance mechanisms. researchgate.net

Selectivity and Off-Target Effects: Achieving high potency against a specific biological target while minimizing off-target effects remains a critical hurdle in drug design. Enhancing the selectivity of triazole-based compounds is essential for developing safer medicines. nih.gov

Synthetic Efficiency: While numerous synthetic routes to 1,2,4-triazoles exist, there is an ongoing need for more efficient, cost-effective, and environmentally friendly ("green") synthetic methodologies. zsmu.edu.uawisdomlib.org

Opportunities:

Privileged Scaffold Exploration: The inherent drug-like properties of the 1,2,4-triazole ring provide a robust foundation for exploring new therapeutic areas and targeting novel biological pathways. nih.govnih.gov

Molecular Hybridization: A significant opportunity lies in the creation of hybrid molecules. This involves covalently linking the 1,2,4-triazole scaffold with other known pharmacophores to produce multifunctional compounds with potentially synergistic or dual modes of action. nih.gov

Targeting Novel Pathways: Researchers are beginning to explore the activity of triazole derivatives against new biological targets, such as those involved in ferroptosis, which could lead to treatments for a new range of diseases.

Directions for Novel Derivatization and Scaffold Modification

Future synthetic efforts focused on this compound can be strategically directed to enhance potency, selectivity, and pharmacokinetic properties.

Derivatization of the Core Structure: The three main sites for modification—the N-4 allyl group, the C-5 phenyl ring, and the C-3 thiol group—offer rich opportunities for creating diverse chemical libraries.

S-Alkylation: The thiol group is readily alkylated, allowing for the introduction of various side chains to modulate activity and physicochemical properties. nih.gov

N-4 Position: The allyl group can be replaced with other aliphatic or aromatic substituents to explore structure-activity relationships (SAR).

C-5 Phenyl Ring: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric profile of the molecule, influencing target binding. mdpi.com

Scaffold Modification and Hybridization: Moving beyond simple derivatization, modifying the core scaffold itself holds immense potential.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, furan, thiophene) to explore new interactions with biological targets. nih.gov

Hybrid Molecule Synthesis: A promising strategy is to link the triazole scaffold to other bioactive heterocyclic systems, such as thiadiazoles or coumarins, to create novel chemical entities with enhanced or entirely new pharmacological profiles. mdpi.commdpi.com

| Modification Site | Strategy | Potential Outcome |

|---|---|---|

| C-3 Thiol | S-alkylation with various functionalized alkyl halides | Modulate solubility, cell permeability, and target interaction |

| N-4 Allyl Group | Replacement with substituted benzyl or long-chain alkyl groups | Alter lipophilicity and explore SAR for specific targets |

| C-5 Phenyl Ring | Introduction of substituents (e.g., -Cl, -F, -OCH3, -NO2) | Fine-tune electronic properties and steric interactions |

| Entire Scaffold | Linkage to another pharmacophore (e.g., quinoline, coumarin) | Develop hybrid drugs with dual modes of action |

Integration of Computational and Experimental Approaches for Enhanced Discovery

The synergy between computational modeling and experimental work has become indispensable for accelerating the drug discovery process. This integrated approach is particularly valuable in the design and optimization of novel 1,2,4-triazole derivatives.

Rational Drug Design: Computational tools enable the rational design of new molecules. Molecular docking studies are widely used to predict how triazole derivatives will bind to the active sites of target proteins, such as enzymes or receptors. This provides insights into the key interactions that drive biological activity and helps prioritize which compounds to synthesize. nih.govresearchgate.net

Virtual Screening: Large virtual libraries of triazole compounds can be screened against a biological target in silico to identify promising "hits" for further investigation, saving significant time and resources compared to traditional high-throughput screening.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structures of compounds and their biological activities. arabjchem.org Furthermore, computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with better drug-like characteristics early in the discovery pipeline. arabjchem.org

The iterative cycle of computational design, chemical synthesis, and experimental biological evaluation allows for a more rapid and focused optimization of lead compounds. nih.govresearchgate.net

| Computational Method | Application | Benefit |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Guides rational design and explains SAR. |

| QSAR | Correlating chemical structure with biological activity. | Predicts the activity of new, unsynthesized compounds. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Assesses the stability of binding interactions over time. |

| ADME/Tox Prediction | Estimating pharmacokinetic and toxicity profiles. | Prioritizes compounds with favorable drug-like properties. |

Potential for Multitargeting Approaches in Biological Systems

Complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases often involve the dysregulation of multiple biological pathways. The "one drug, one target" paradigm is often insufficient for treating such conditions. This has led to the rise of multitarget-directed ligands (MTDLs)—single chemical entities designed to interact with multiple targets simultaneously. mdpi.com

The 1,2,4-triazole scaffold is an excellent starting point for the design of MTDLs. mdpi.com Its versatile chemistry allows it to be combined with other pharmacophores to create hybrid molecules that can modulate several targets. For instance:

In cancer therapy , a triazole derivative could be designed to inhibit both a specific kinase involved in cell proliferation and a carbonic anhydrase isoform that is overexpressed in tumors. nih.govmdpi.com

In treating Alzheimer's disease , a triazole-coumarin hybrid has been designed to inhibit acetylcholinesterase while also interacting with other relevant neurological targets. mdpi.com

For the this compound scaffold, future research could focus on creating hybrid compounds that retain the core structure while incorporating moieties known to inhibit other disease-relevant targets. This approach could lead to the development of next-generation therapeutics with improved efficacy and a lower propensity for developing resistance.

Q & A

Q. What analytical methods validate the antiradical activity of triazole-thiol compounds?

- The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay quantifies free radical scavenging. For 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, antiradical activity decreased from 88.89% at 1×10⁻³ M to 53.78% at 1×10⁻⁴ M, indicating concentration-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.